3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione

Photochemistry UV-Vis Spectroscopy Ortho-quinone Excited States

Sourcing ortho-quinones for perfluorinated ring construction often fails due to competing ortho-carbon addition or HCl elimination side reactions. o-Fluoranil (CAS 1423-12-7) eliminates these pitfalls through exclusive carbonyl-attack regiochemistry. - Exclusive carbonyl addition with indole nucleophiles (13C NMR δ 76.3, no C-F coupling) vs. o-chloranil's competing ortho-attack and HCl elimination. - 38 nm blue-shifted π→π* absorption (λmax 407 nm) vs. o-chloranil (445 nm) enables wavelength-selective photoexcitation in tandem sequences. - Functions as a (CF)4 synthon via Diels-Alder cycloaddition/photodecarbonylation/DDQ aromatization-delivers tetrafluorinated carbocycles inaccessible by direct fluorination. Standard packs: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate global shipping.

Molecular Formula C6F4O2
Molecular Weight 180.06 g/mol
CAS No. 1423-12-7
Cat. No. B170508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione
CAS1423-12-7
Molecular FormulaC6F4O2
Molecular Weight180.06 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C(=C1F)F)F)F
InChIInChI=1S/C6F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
InChIKeyKBZDJUHYRBFGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Fluoranil: Core Identity and Procurement Profile


3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione (trivial name o-fluoranil, CAS 1423-12-7) is a fully fluorinated ortho-benzoquinone with molecular formula C6F4O2 and molecular weight 180.06 g/mol . Unlike its para isomer (p-fluoranil, CAS 527-21-9), the ortho-quinone architecture places the two carbonyl groups adjacent to one another, creating a highly electrophilic, rigid bicyclic scaffold that enables distinct cycloaddition and oxidation chemistry not accessible to the 1,4-isomer [1]. The compound is synthesized by oxidation of tetrafluorocatechol and is commercially available as a research chemical from multiple suppliers, typically at ≥98% purity .

Why o-Fluoranil Cannot Be Replaced by Structural Analogs


Procurement decisions involving halogenated ortho-quinones must account for the divergent reactivity dictated by both the halogen identity (F vs. Cl vs. Br) and the quinone architecture (ortho vs. para). p-Fluoranil (tetrafluoro-1,4-benzoquinone) possesses a fundamentally different frontier molecular orbital array and cannot engage in ortho-quinone-specific transformations such as dioxole formation, hetero-Diels–Alder cycloaddition at the adjacent carbonyls, or chelation-driven coordination chemistry [1]. Within the ortho-quinone family, the perfluoro substitution of o-fluoranil imparts distinct photophysical properties, a shifted electrophilicity profile, and the capacity to serve as a (CF)4 synthon that its chloro and bromo counterparts cannot replicate [2]. Unsubstituted o-benzoquinone is markedly less stable and less electrophilic, limiting its practical utility in synthesis and materials applications [3].

Quantitative Differentiation Evidence vs. Closest Analogs


UV-Vis Blue-Shift vs. o-Chloranil Enables Selective Photoexcitation

o-Fluoranil exhibits a significant hypsochromic shift in its π→π* absorption maximum compared to its closest structural analog, o-chloranil (tetrachloro-o-benzoquinone). In CCl4 solution, the λmax(π,π*) of o-fluoranil is 407 nm (ε = 1080 L·mol⁻¹·cm⁻¹), whereas o-chloranil absorbs at 445 nm (ε = 1900 L·mol⁻¹·cm⁻¹), representing a 38 nm blue-shift and a 43% lower molar absorptivity [1]. The n→π* transition shows the opposite trend: o-fluoranil absorbs at 547.5 nm (ε = 18 L·mol⁻¹·cm⁻¹) vs. 537 nm (ε = 55 L·mol⁻¹·cm⁻¹) for o-chloranil [1].

Photochemistry UV-Vis Spectroscopy Ortho-quinone Excited States

Dual-Dienophile Selectivity: Kinetic vs. Thermodynamic Cycloaddition Control

The Lemal group demonstrated that o-fluoranil can undergo [4+2] cycloaddition through two competing pathways: normal Diels–Alder attack on the ring diene system, and hetero-Diels–Alder attack at the quinone oxygens [1]. Computational analysis reveals that the hetero-Diels–Alder pathway is thermodynamically favored, yet there exists a kinetic bias that favors the normal Diels–Alder addition, particularly with cycloaddends that are not electron-rich [1]. In contrast, p-fluoranil operates exclusively as a dienophile through its electron-deficient C=C bond and does not exhibit this dual-pathway behavior [2]. o-Chloranil, while showing some hetero-Diels–Alder reactivity, has a substantially different kinetic partitioning between the two pathways due to altered frontier orbital energies [3].

Cycloaddition Diels-Alder Reaction Selectivity

Unique (CF)4 Synthon Capability via Photodecarbonylation

The normal Diels–Alder adducts of o-fluoranil are α-diketones that undergo twofold photodecarbonylation to incorporate a –CF=CF–CF=CF– (perfluorobutadienediyl) fragment into the cycloadduct framework [1]. This (CF)4 synthon strategy has been demonstrated with cyclooctene: Diels–Alder cycloaddition with o-fluoranil followed by photodecarbonylation and DDQ aromatization yields tetrafluorobenzocyclooctene in 42% overall yield [2]. The same transformation using o-chloranil cannot deliver a perchlorinated fragment due to photolability and divergent radical pathways; p-fluoranil adducts lack the α-diketone motif required for the photochemical extrusion step [1].

Fluorinated Building Block Synthetic Methodology Photodecarbonylation

Carbonyl-Selective Nucleophilic Addition vs. o-Chloranil

o-Fluoranil reacts with nucleophiles at every site on its molecular skeleton: carbonyl addition (e.g., indole N-alkyl adducts), addition–elimination at fluorinated ring carbons, and dioxole formation with diazo compounds [1]. The addition of indoles to o-fluoranil occurs exclusively at the carbonyl carbon (13C NMR: no C–F coupling on the sp³ signal; four fluorinated carbons remain downfield), whereas the same indoles react with o-chloranil via ortho-addition adjacent to a carbonyl, yielding structurally distinct products [1]. This regiochemical divergence is a direct consequence of the differing leaving-group abilities of fluoride vs. chloride in the addition–elimination manifold.

Electrophilic Reactivity Nucleophilic Addition Addition-Elimination

Enhanced Oxidizing Power from Perfluorination

The four fluorine substituents in o-fluoranil substantially increase the quinone's electron affinity and oxidizing power compared to the parent o-benzoquinone [1]. The compound effects dehydrogenation of electron-rich substrates such as o-phenylenediamine and 2,5-dimethylpyrrole, forming tetrafluorocatechol as the reduction product [1]. While explicit one-electron reduction potentials (E₁/₂) for o-fluoranil in aprotic solvents remain to be experimentally determined, the corresponding p-fluoranil has an established gas-phase electron affinity of 2.70 ± 0.10 eV [2], and the ortho isomer is expected to be an even stronger oxidant due to the adjacency of the two carbonyl groups. o-Chloranil and o-bromanil have lower electron affinities predicted by DFT calculations [3].

Electron Acceptor Oxidation Charge-Transfer Complex

Highest-Impact Application Scenarios


Perfluorinated Carbocycle Synthesis via (CF)4 Synthon Strategy

The exclusive ability of o-fluoranil to function as a (CF)4 synthon [1] makes it the reagent of choice for constructing perfluorinated cyclohexadiene and aromatic ring systems. The workflow—Diels–Alder cycloaddition with an alkene or alkyne, photodecarbonylation of the resulting α-diketone adduct, and optional DDQ aromatization—delivers tetrafluorinated carbocycles that are inaccessible through direct fluorination routes. This application is particularly relevant for laboratories synthesizing fluorinated liquid-crystalline materials, fluorinated pharmaceutical intermediates requiring metabolically stable ring systems, and perfluorinated ligands for transition-metal catalysis.

Wavelength-Selective Reactivity in Multi-Quinone Cascades

The 38 nm blue-shifted π→π* absorption of o-fluoranil relative to o-chloranil [2] enables selective photoexcitation in the 400–410 nm window without simultaneously activating the chloro analog. This orthogonality is exploited in tandem photochemical sequences where o-fluoranil can be selectively photodimerized or photocycloadded in the presence of o-chloranil, enabling stepwise construction of complex polycyclic architectures. Research groups studying photoinduced electron transfer or photoredox catalysis benefit from this spectral differentiation when designing wavelength-gated reaction manifolds.

Regioselective C=O Functionalization with Indole Nucleophiles

The clean carbonyl-attack regiochemistry of o-fluoranil with indole nucleophiles, confirmed by distinctive 13C NMR signatures (δ 76.3 vs. δ 80.6 for o-chloranil ortho-adducts) [3], makes it the preferred ortho-quinone electrophile for synthesizing quinone-indole conjugates and spirocyclic dioxole derivatives. Unlike o-chloranil, o-fluoranil avoids competing ortho-carbon addition and subsequent HCl elimination, yielding a single, well-defined product that simplifies chromatographic purification and improves isolated yields. This is critical in medicinal chemistry campaigns where quinone-indole hybrids are evaluated as kinase inhibitors or redox-cycling prodrugs.

Metal-Free Dehydrogenation of Electron-Rich Substrates

The enhanced electron affinity of o-fluoranil conferred by its four fluorine substituents enables metal-free dehydrogenation of amines, pyrroles, and other electron-rich substrates under mild conditions (ambient temperature, CH2Cl2 or benzene) [3]. This application is valuable in process chemistry contexts where transition-metal contamination must be avoided, such as in the late-stage functionalization of active pharmaceutical ingredients or in the preparation of organic electronic materials where trace metals degrade device performance.

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